molecular formula C7H3BrFNS B069766 2-Bromo-4-fluorophenyl isothiocyanate CAS No. 183995-72-4

2-Bromo-4-fluorophenyl isothiocyanate

Cat. No.: B069766
CAS No.: 183995-72-4
M. Wt: 232.07 g/mol
InChI Key: SSLVXFSUADEZBQ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorophenyl isothiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C7H3BrFNS and its molecular weight is 232.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Thiourea Derivatives and Their Biological Applications :

    • A study by Saeed, Erben, Shaheen, & Flörke (2011) focused on synthesizing thioureas using 4-fluorobenzoyl isothiocyanate and fluoroanilines. These compounds were analyzed for their structural and vibrational properties, which are crucial for their applications in biology and material science.
    • Another research by Limban, Marutescu, & Chifiriuc (2011) involved synthesizing acylthioureas with various phenyl substituents, including 2-bromophenyl and 3-fluorophenyl. These compounds showed significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus.
  • Pharmacokinetics and Drug Development :

    • The work by Pinto et al. (1996) and Pinto et al. (1997) discusses the development of COX-2 inhibitors using compounds like 2-bromo-4-(4′-sulfonylmethyl)phenyl-5-(4′-fluoro)phenylthiophene. Their research focuses on improving the in vitro selectivity and addressing pharmacokinetic liabilities in drug development.
  • Synthesis and Characterization of Novel Compounds :

  • Application in Analytical Chemistry :

    • The study by Dybek et al. (2019) demonstrates the synthesis and characterization of various compounds, including 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine. This research is significant in the field of analytical chemistry, particularly for the analysis of new psychoactive substances.
  • Development of Fluorescent Dyes :

    • Frath, Azizi, Ulrich, & Ziessel (2012) Frath, Azizi, Ulrich, & Ziessel (2012) conducted a study on the synthesis of Boranil fluorophore derivatives. One of the intermediate derivatives included an isothiocyanate, which was used in labeling experiments with proteins, demonstrating its potential in the development of fluorescent dyes.

Safety and Hazards

“2-Bromo-4-fluorophenyl isothiocyanate” is classified as dangerous, with hazard statements including H302+H312;H314;H331 . This means it is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and is toxic if inhaled .

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of “2-Bromo-4-fluorophenyl isothiocyanate”. Isothiocyanates are of interest in the field of medicine for their antimicrobial properties , and further studies could explore these properties in “this compound”.

Properties

IUPAC Name

2-bromo-4-fluoro-1-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLVXFSUADEZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371284
Record name 2-Bromo-4-fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183995-72-4, 175205-35-3
Record name 2-Bromo-4-fluoro-1-isothiocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183995-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175205-35-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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